4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
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Overview
Description
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a complex organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a phenylsulfonyl group and an oxime ester derived from 4-chlorobenzoic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Mechanism of Action
Target of Action
The compound contains a 4-chlorobenzoyl group , which is known to interact with various molecular pathways involved in allergic reactions .
Mode of Action
The compound’s structure suggests that it may undergo reactions at the benzylic position . These reactions could involve free radical bromination, nucleophilic substitution, or oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
Compounds containing a 4-chlorobenzoyl group have been associated with allergic reactions . Therefore, it can be inferred that this compound may interact with biochemical pathways involved in immune response.
Pharmacokinetics
The compound’s structure and the presence of a 4-chlorobenzoyl group suggest that it may have certain lipophilic properties, which could influence its absorption and distribution within the body .
Result of Action
Given its potential interaction with immune response pathways , it may have effects on immune cells and could potentially modulate the body’s immune response.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring is treated with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Oxime Ester Formation: The final step involves the formation of the oxime ester by reacting the piperidine derivative with 4-chlorobenzoyl chloride and hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxime ester to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Bromobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- 4-{[(4-Nitrobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
Uniqueness
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEXWWDGLNLRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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